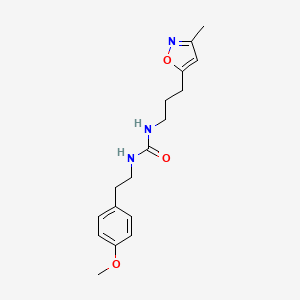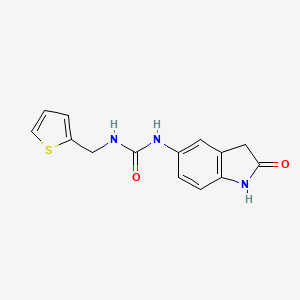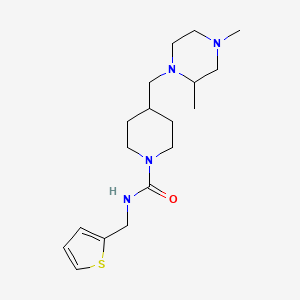
1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This compound was first synthesized in 1995 by researchers at F. Hoffmann-La Roche Ltd. and has since been widely used in scientific research to study the role of GluN2B receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Reactivity and Spectroscopic Characterization
- Imidazole Derivatives Reactivity: Imidazole derivatives like 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate have been studied for their spectroscopic and reactive properties. These properties were investigated through experimental and computational approaches, providing insights into local reactivity properties and potential interactions with proteins like antihypertensive protein hydrolase (Hossain et al., 2018).
Chemical Synthesis and Structure
Isocyanate Reactions
The reaction of isocyanates with other chemicals has been explored, contributing to the understanding of chemical synthesis and structural formation in related urea compounds (Peet, 1987).
Spectroscopic and X-ray Studies
Studies involving compounds such as 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol provide insights into molecular geometry, vibrational frequencies, and chemical shift values, relevant to compounds like 1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea (Saraçoǧlu & Cukurovalı, 2013).
Polyurea Synthesis and Characterization
- Polyurea Synthesis: The synthesis of new polyureas derived from 4-(4′-Methoxyphenyl)urazole highlights the potential of similar methoxyphenyl-based compounds in polymer science (Mallakpour et al., 2002).
Biological and Medicinal Research
Enzyme Inhibition and Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas has focused on enzyme inhibition and potential anticancer properties, which may inform the biological implications of similar compounds (Mustafa et al., 2014).
Neuropeptide Y5 Receptor Antagonists
Studies on trisubstituted phenyl urea derivatives have explored their role as neuropeptide Y5 receptor antagonists, contributing to the understanding of similar compounds in neurological pathways (Fotsch et al., 2001).
Gelation and Morphological Studies
- Anion Tuning in Hydrogelators: Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating the potential of similar compounds in tuning physical properties of gels (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13-12-16(23-20-13)4-3-10-18-17(21)19-11-9-14-5-7-15(22-2)8-6-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUWVOXDDDWNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)


![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)